- Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of SelectivityJournal of the American Chemical Society, 2015, 137(26), 8633-8643,
Cas no 942069-65-0 (2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Chloro-5-(trifluoromethyl)benzeneboronic acid pinacol ester
- 3-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester
- 2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[3-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- [3-Bromo-5-(trifluoromethyl)phenyl]boronic acid pinacol ester
- 3-Chloro-5-(trifluoromethyl)phenylboronic acid,pinacol ester
- 942069-65-0
- DB-010568
- AKOS016001411
- DS-14933
- MFCD11856039
- (3-CHLORO-5-(TRIFLUOROMETHYL)PHENYL)BORONIC ACID PINACOL ESTER
- DSRHHGXMHRASQY-UHFFFAOYSA-N
- Z1723631472
- DTXSID30675169
- EN300-3256242
- CS-0174419
- O10079
- 3-Chloro-5-(trifluoromethyl)phenylboronic acid, pinacol ester
-
- MDL: MFCD11856039
- インチ: 1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(16,17)18)6-10(15)7-9/h5-7H,1-4H3
- InChIKey: DSRHHGXMHRASQY-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(B2OC(C)(C)C(C)(C)O2)C=C(Cl)C=1)(F)F
計算された属性
- せいみつぶんしりょう: 306.08100
- どういたいしつりょう: 306.0805721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- PSA: 18.46000
- LogP: 3.65800
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D955326-25g |
3-CHLORO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER |
942069-65-0 | 97% | 25g |
$220 | 2024-06-07 | |
abcr | AB264323-1 g |
3-Chloro-5-(trifluoromethyl)benzeneboronic acid pinacol ester, 97%; . |
942069-65-0 | 97% | 1g |
€143.80 | 2023-04-27 | |
Enamine | EN300-3256242-0.5g |
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95.0% | 0.5g |
$19.0 | 2025-03-18 | |
Enamine | EN300-3256242-2.5g |
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95.0% | 2.5g |
$35.0 | 2025-03-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0685-1G |
2-(3-chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95% | 1g |
¥ 422.00 | 2023-04-12 | |
Apollo Scientific | PC48619-1g |
2-[3-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 98% | 1g |
£17.00 | 2025-03-22 | |
TRC | C432763-500mg |
3-Chloro-5-(trifluoromethyl)phenylboronic acid, pinacol ester |
942069-65-0 | 500mg |
$121.00 | 2023-05-18 | ||
Enamine | EN300-3256242-1.0g |
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95.0% | 1.0g |
$19.0 | 2025-03-18 | |
eNovation Chemicals LLC | Y1216386-25g |
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95% | 25g |
$600 | 2024-06-03 | |
Enamine | EN300-3256242-1g |
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95% | 1g |
$85.0 | 2023-09-04 |
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Piperidin-1-yl-N-pyridin-3-yl-2-oxoacetamide derivatives useful for the treatment of MTAP-deficient and/or MT-A accumulating cancers and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Product class 2: chloroarenesScience of Synthesis, 2007, 31, 79-120,
ごうせいかいろ 4
1.2 1 h, 80 °C; 16 h, rt
- Merging Iridium-Catalyzed C-H Borylations with Palladium-Catalyzed Cross-Couplings Using Triorganoindium ReagentsJournal of Organic Chemistry, 2022, 87(1), 751-759,
ごうせいかいろ 5
1.2 1 h, 80 °C
- Harnessing C-H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage FunctionalizationJournal of Organic Chemistry, 2015, 80(16), 8341-8353,
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
Introduction to 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 942069-65-0)
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 942069-65-0, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of boronate esters, which are widely recognized for their utility in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. The presence of both chloro and trifluoromethyl substituents on the aromatic ring introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.
The tetramethyl-substituted dioxaborolane core of this compound enhances its stability and reactivity under various conditions, making it an ideal candidate for applications in drug discovery and development. Boronate esters are particularly interesting because they can participate in reversible reactions, allowing for precise control over synthetic pathways. This property is crucial in medicinal chemistry, where the ability to modulate molecular structure without permanent alterations is highly desirable.
In recent years, there has been a surge in research focused on the development of novel boron-containing compounds for therapeutic applications. The 3-chloro-5-(trifluoromethyl)phenyl moiety in this compound imparts both lipophilicity and electronic tunability, which are key factors in designing molecules with improved pharmacokinetic profiles. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity to biological targets.
One of the most compelling aspects of 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role as a precursor in the synthesis of biologically active compounds. For instance, recent studies have demonstrated its utility in generating novel heterocyclic scaffolds that exhibit potent activity against various diseases. The Suzuki-Miyaura coupling reaction facilitated by this compound has been employed to construct complex aromatic systems that mimic natural products and pharmacophores.
The pharmaceutical industry has increasingly leveraged boronate esters due to their ability to form stable complexes with biological molecules. This interaction can lead to the development of drugs with enhanced efficacy and reduced side effects. The tetramethyl-dioxaborolane structure provides a robust framework that can be further functionalized to target specific biological pathways. Researchers have utilized this compound to develop inhibitors of enzymes involved in cancer metabolism and inflammatory responses.
Advances in computational chemistry have also played a pivotal role in optimizing the use of 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Molecular modeling studies have revealed insights into its reactivity and interactions with other molecular entities. These insights have guided the design of more efficient synthetic routes and improved understanding of its mechanism of action. Such computational approaches are essential for translating laboratory findings into clinical applications.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of both chloro and trifluoromethyl substituents requires careful control over reaction conditions to ensure high yields and purity. Recent innovations in catalysis have enabled more efficient production processes for these complex molecules.
In conclusion,2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 942069-65-0) represents a significant advancement in the field of organoboron chemistry. Its unique structural features make it an invaluable tool for pharmaceutical research and development. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play a crucial role in the discovery and synthesis of novel therapeutic agents.
942069-65-0 (2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
- 1172135-81-7(4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation))
- 683264-30-4(N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)
- 2229609-38-3(tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate)
- 1805691-07-9(2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one)
- 1805433-05-9(Ethyl 2-cyano-6-(difluoromethyl)-4-nitropyridine-3-carboxylate)
- 1187929-19-6(2-Hydrazinylbenzenesulfonamide hydrochloride)
- 956205-85-9((1E)-1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3,4-dichlorophenyl)methanimine)
- 1803900-38-0(2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole)
- 2034263-83-5(N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzene-1-sulfonamide)
- 1807118-60-0(2,3-Bis(trifluoromethyl)-5-iodobenzylamine)
